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Compound of Interest

Compound Name: 5H-Indeno[1,2-b]pyridine

Cat. No.: B1584491 Get Quote

A Comprehensive Spectroscopic Guide to 5H-
Indeno[1,2-b]pyridine
This technical guide provides an in-depth analysis of the key spectroscopic data for the

heterocyclic compound 5H-Indeno[1,2-b]pyridine, also known as 4-azafluorene. Designed for

researchers, scientists, and professionals in drug development, this document offers a detailed

exploration of its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR)

spectroscopic characteristics. The synthesis and interpretation of this data are crucial for the

unambiguous identification and characterization of this important chemical entity.

Introduction to 5H-Indeno[1,2-b]pyridine
5H-Indeno[1,2-b]pyridine (CAS No. 244-99-5) is a polycyclic aromatic hydrocarbon containing

a pyridine ring fused to an indene framework.[1][2] Its molecular formula is C₁₂H₉N, with a

molecular weight of 167.21 g/mol .[1][3] The unique electronic and structural features of the

azafluorene core make it a privileged scaffold in medicinal chemistry and materials science.[4]

Accurate spectroscopic characterization is paramount for confirming the identity and purity of

synthesized 5H-Indeno[1,2-b]pyridine and its derivatives.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through
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fragmentation analysis. For 5H-Indeno[1,2-b]pyridine, electron ionization (EI) is a common

method for generating the mass spectrum.

Experimental Protocol: Electron Ionization Mass
Spectrometry
A generalized protocol for acquiring an EI mass spectrum is as follows:

Sample Introduction: A dilute solution of 5H-Indeno[1,2-b]pyridine in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often

via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Data Summary: Mass Spectrum of 5H-Indeno[1,2-
b]pyridine

m/z Relative Intensity (%) Proposed Fragment

167 100 [M]⁺• (Molecular Ion)

166 ~80 [M-H]⁺

140 ~15 [M-HCN]⁺•

139 ~20 [M-H-HCN]⁺

83.5 ~10
[M]²⁺ (Doubly charged

molecular ion)

Note: Relative intensities are approximate and can vary between instruments.
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Interpretation of the Mass Spectrum
The mass spectrum of 5H-Indeno[1,2-b]pyridine is characterized by a prominent molecular

ion peak ([M]⁺•) at m/z 167, which is typically the base peak, confirming the molecular weight of

the compound.[5][6] The high stability of the aromatic system accounts for the high abundance

of the molecular ion.

A significant peak is observed at m/z 166, corresponding to the loss of a hydrogen atom ([M-

H]⁺). This fragmentation is a common feature in the mass spectra of azafluorenes. The loss of

hydrogen cyanide (HCN) from the pyridine ring is another characteristic fragmentation pathway

for nitrogen-containing heterocycles, leading to a peak at m/z 140. Subsequent loss of a

hydrogen atom from this fragment gives rise to the peak at m/z 139. The presence of a doubly

charged molecular ion at m/z 83.5 is also indicative of a stable aromatic system.

Caption: Key fragmentation pathways of 5H-Indeno[1,2-b]pyridine in EI-MS.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable

information about the functional groups present. The IR spectrum of 5H-Indeno[1,2-b]pyridine
is expected to show characteristic absorptions for its aromatic C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

Sample Preparation: A small amount of solid 5H-Indeno[1,2-b]pyridine is placed directly

onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition: An infrared beam is passed through the ATR crystal, where it reflects off the

internal surface in contact with the sample. The evanescent wave that penetrates a short

distance into the sample is absorbed at specific frequencies corresponding to the vibrational

modes of the molecule.

Spectrum Generation: The attenuated infrared radiation is directed to a detector, and a

Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1584491?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C244995&Mask=2280
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)11/h1-7H%2C8H2
https://www.benchchem.com/product/b1584491?utm_src=pdf-body
https://www.benchchem.com/product/b1584491?utm_src=pdf-body
https://www.benchchem.com/product/b1584491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Summary: Key IR Absorptions for 5H-Indeno[1,2-
b]pyridine

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

3100-3000 Medium-Weak Aromatic C-H stretching

1610-1580 Medium-Strong
C=C and C=N ring stretching

(pyridine)

1500-1400 Strong
Aromatic C=C ring stretching

(benzene)

900-675 Strong
Aromatic C-H out-of-plane

bending

Note: Experimental spectra are available in databases such as SpectraBase.[7]

Interpretation of the IR Spectrum
The IR spectrum of 5H-Indeno[1,2-b]pyridine is dominated by absorptions characteristic of its

aromatic nature. The region between 3100 and 3000 cm⁻¹ will exhibit bands due to the

stretching vibrations of the C-H bonds on the aromatic rings. The stretching vibrations of the

C=C and C=N bonds within the pyridine ring typically appear in the 1610-1580 cm⁻¹ region.[8]

[9] The benzene portion of the molecule will show strong aromatic C=C stretching bands in the

1500-1400 cm⁻¹ range.[10] The fingerprint region, particularly between 900 and 675 cm⁻¹, will

contain strong bands corresponding to the out-of-plane C-H bending vibrations, which are

highly characteristic of the substitution pattern of the aromatic rings.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and

connectivity of hydrogen atoms in a molecule. The spectrum of 5H-Indeno[1,2-b]pyridine is

expected to show distinct signals for the protons on the pyridine and benzene rings, as well as

the methylene protons at the 5-position.
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Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5H-Indeno[1,2-b]pyridine is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is subjected

to a strong magnetic field. Radiofrequency pulses are applied to excite the ¹H nuclei, and the

resulting free induction decay (FID) is recorded.

Data Processing: A Fourier transform is applied to the FID to obtain the ¹H NMR spectrum,

which is then phased and baseline-corrected.

Predicted ¹H NMR Spectral Data for 5H-Indeno[1,2-
b]pyridine

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-1 ~8.5 d J ≈ 5 Hz

H-2 ~7.2 dd J ≈ 7.5, 5 Hz

H-3 ~8.0 d J ≈ 7.5 Hz

H-5 (CH₂) ~3.8 s -

H-6, H-7, H-8, H-9 7.3-7.6 m -

Note: These are predicted values based on data from substituted azafluorenes and general

NMR principles.[11][12] Experimental spectra can be found in spectral databases.[7]

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 5H-Indeno[1,2-b]pyridine can be divided into two main regions: the

aromatic region (δ 7.0-9.0 ppm) and the aliphatic region (δ ~3.8 ppm).

Pyridine Ring Protons: The protons on the pyridine ring are expected to be deshielded due to

the electronegativity of the nitrogen atom. H-1, being α to the nitrogen, will be the most

downfield signal, appearing as a doublet. H-3, also α to the nitrogen on the other side, will
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also be downfield and appear as a doublet. H-2, which is β to the nitrogen, will be further

upfield and will appear as a doublet of doublets due to coupling with both H-1 and H-3.

Methylene Protons (H-5): The two protons at the 5-position are chemically equivalent and

are expected to appear as a singlet around δ 3.8 ppm. This signal is a key identifier for the

5H-indeno[1,2-b]pyridine scaffold.

Benzene Ring Protons: The four protons on the benzene ring (H-6, H-7, H-8, H-9) will

resonate in the typical aromatic region (δ 7.3-7.6 ppm) and will likely appear as a complex

multiplet due to overlapping signals and spin-spin coupling.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

spectrum of 5H-Indeno[1,2-b]pyridine will show distinct signals for each of the 12 unique

carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, but with different acquisition parameters to account

for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton

decoupling is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectral Data for 5H-Indeno[1,2-
b]pyridine
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~150

C-2 ~122

C-3 ~135

C-4a ~145

C-5 ~35

C-5a ~140

C-6, C-7, C-8, C-9 120-130

C-9a ~142

C-9b ~155

Note: These are predicted values based on data from related azafluorenes and general ¹³C

NMR chemical shift trends.[4][13] Experimental data may be available in spectral databases.[7]

Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 5H-Indeno[1,2-b]pyridine is expected to show 12

distinct signals.

Pyridine Ring Carbons: The carbons of the pyridine ring will be significantly affected by the

nitrogen atom. The carbons α to the nitrogen (C-1 and C-4a) and the bridgehead carbon (C-

9b) will be the most downfield.

Methylene Carbon (C-5): The aliphatic methylene carbon at the 5-position will be the most

upfield signal, expected around δ 35 ppm.

Benzene Ring and Bridgehead Carbons: The carbons of the benzene ring and the other

bridgehead carbons will appear in the range of δ 120-145 ppm. The quaternary carbons will

generally have lower intensities than the protonated carbons.

Caption: Workflow for the spectroscopic characterization of 5H-Indeno[1,2-b]pyridine.
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Conclusion
The comprehensive spectroscopic analysis of 5H-Indeno[1,2-b]pyridine through Mass

Spectrometry, IR, ¹H NMR, and ¹³C NMR provides a self-validating system for its structural

confirmation. The characteristic molecular ion and fragmentation patterns in the mass

spectrum, the specific vibrational modes in the IR spectrum, and the unique chemical shifts and

coupling patterns in the NMR spectra collectively serve as a definitive fingerprint for this

important heterocyclic compound. This guide provides the foundational data and interpretive

insights necessary for researchers working with 5H-Indeno[1,2-b]pyridine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 5H-
Indeno[1,2-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584491#spectroscopic-data-nmr-ir-mass-spec-of-
5h-indeno-1-2-b-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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